N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorophenyl, ethylphenyl, and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. For instance, 4-chlorophenyl azide can react with 3-ethylphenylacetylene under copper(I) catalysis to form the triazole ring.
Substitution Reactions: The methyl group can be introduced through alkylation reactions, where a suitable methylating agent like methyl iodide is used.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or ammonia in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Biological Studies: Used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific substitution pattern on the triazole ring, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl and ethylphenyl groups provides a distinct steric and electronic environment, differentiating it from other triazole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, biology, and industrial applications.
Biological Activity
N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17ClN4O
- Molecular Weight : 340.81 g/mol
- IUPAC Name : N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with alkyne precursors through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for generating triazole derivatives. This method is favored due to its efficiency and mild reaction conditions .
Antitumor Activity
Recent studies have highlighted the antitumor potential of various 1,2,3-triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against human lung cancer cells (H460) with an IC50 value of 6.06 μM. The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation . Although specific data on this compound is limited, its structural similarities suggest potential antitumor activity.
Anti-Cholinesterase Activity
The incorporation of a triazole ring has been associated with enhanced anti-cholinesterase activity. Compounds similar to this compound have shown promising results as BuChE inhibitors in vitro . This suggests that our compound may also exhibit similar properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of triazole compounds is often linked to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play crucial roles in neurotransmission.
- Cellular Signaling Modulation : Triazoles can influence signaling pathways related to cell proliferation and apoptosis. For example, the elevation of LC3 expression indicates autophagy activation upon treatment with certain triazole derivatives .
Case Studies and Research Findings
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
1 | Compound 5i | Antitumor (H460) | 6.06 μM |
2 | Various Triazoles | BuChE Inhibition | IC50 < 31.8 μM |
These findings underscore the therapeutic potential of triazole derivatives in oncology and neuropharmacology.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLCHMQUAKAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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